molecular formula C10H7Cl2NO B1343887 Quinoline-6-carbonyl chloride hydrochloride CAS No. 158000-98-7

Quinoline-6-carbonyl chloride hydrochloride

Cat. No.: B1343887
CAS No.: 158000-98-7
M. Wt: 228.07 g/mol
InChI Key: QXRUURIWNYPMGL-UHFFFAOYSA-N
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Description

Quinoline-6-carbonyl chloride hydrochloride is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine moiety. This compound is a significant compound in organic chemistry due to its versatile applications in medicinal and industrial chemistry .

Chemical Reactions Analysis

Quinoline-6-carbonyl chloride hydrochloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include bromine, nitrobenzene, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Quinoline-6-carbonyl chloride hydrochloride can be compared with other quinoline derivatives such as:

    Chloroquine: Used as an antimalarial agent.

    Ciprofloxacin: An antibiotic with broad-spectrum activity.

    Quinine: Another antimalarial compound.

What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wider range of chemical reactions and applications .

Biological Activity

Quinoline-6-carbonyl chloride hydrochloride is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its potential applications in medicinal chemistry.

Overview of Quinoline Derivatives

Quinoline and its derivatives have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities, including:

  • Antitumor
  • Antimalarial
  • Antibacterial
  • Antiviral
  • Anti-inflammatory

These compounds have been utilized in the development of several drugs, such as chloroquine for malaria and various anticancer agents .

Antitumor Activity

This compound has shown promising antitumor activity. Research indicates that quinoline derivatives can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. For instance, compounds derived from quinoline have been noted to interact with DNA topoisomerases, crucial enzymes in DNA replication and repair, leading to apoptosis in cancer cells .

Table 1: Summary of Antitumor Activity of Quinoline Derivatives

CompoundActivity TypeReference
Quinoline-6-carbonyl chlorideAntitumor
CamptothecinAnti-topoisomerase
QuinineAntimalarial & Antitumor

Antiviral Properties

Recent studies have highlighted the antiviral potential of quinoline derivatives against various viral strains, including HIV and Zika virus. The mechanism often involves inhibition of viral replication by interfering with viral enzymes or host cell pathways critical for viral life cycles .

Table 2: Antiviral Activity of Selected Quinoline Compounds

CompoundVirus TargetedActivity TypeReference
Quinoline-6-carbonyl chlorideHIVInhibitor
ClioquinolZika VirusAntiviral

Mechanistic Insights

The biological activity of quinoline derivatives is often linked to their ability to form hydrogen bonds with key amino acid residues in target proteins. For example, docking studies have revealed that modifications on the quinoline scaffold can significantly enhance binding affinity to targets such as CDK8, a kinase involved in cell cycle regulation .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that specific substitutions on the quinoline ring can dramatically affect biological activity. For instance, replacing certain functional groups can increase solubility and bioavailability, which are critical for drug efficacy .

Case Studies

  • Inhibition of CDK8 : A study demonstrated that quinoline derivatives with specific cyano substitutions exhibited potent inhibition of CDK8 activity, suggesting potential applications in cancer therapy where CDK8 is implicated .
  • Antiviral Efficacy : Another case study focused on a series of quinoline derivatives that showed significant antiviral activity against enteroviruses. The study highlighted the importance of hydrophilicity and molecular modifications in enhancing antiviral potency .

Properties

IUPAC Name

quinoline-6-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO.ClH/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9;/h1-6H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRUURIWNYPMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)Cl)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622747
Record name Quinoline-6-carbonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158000-98-7
Record name Quinoline-6-carbonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Quinolinecarboxylic acid was refluxed in thionyl chloride for 30 min. The excess thionyl chloride was then removed by rotary evaporation (90° C.) to provide 6-quinolinecarbonyl chloride hydrochloride.
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